molecular formula C16H23ClOS B14585750 S-(4-Chlorophenyl) decanethioate CAS No. 61469-50-9

S-(4-Chlorophenyl) decanethioate

Cat. No.: B14585750
CAS No.: 61469-50-9
M. Wt: 298.9 g/mol
InChI Key: CYISFOKLOSGXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Chlorophenyl) decanethioate is an organosulfur compound characterized by a decanethioate backbone linked to a 4-chlorophenyl group. The presence of the 4-chlorophenyl substituent typically enhances stability and bioactivity by resisting enzymatic degradation, a feature shared with other chlorinated thioates.

Properties

CAS No.

61469-50-9

Molecular Formula

C16H23ClOS

Molecular Weight

298.9 g/mol

IUPAC Name

S-(4-chlorophenyl) decanethioate

InChI

InChI=1S/C16H23ClOS/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3

InChI Key

CYISFOKLOSGXDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) decanethioate typically involves the reaction of 4-chlorothiophenol with decanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(4-Chlorophenyl) decanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: S-(4-Chlorophenyl) decanethioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also employed in the development of enzyme inhibitors and probes for biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its thioester functionality makes it a valuable scaffold for the development of prodrugs and enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) decanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active 4-chlorothiophenol, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares S-(4-chlorophenyl) decanethioate with related compounds based on structural features, applications, and documented properties. Data is derived from the Pesticide Chemicals Glossary (2001) and inferred from analogous structures:

Compound Name Structure Primary Use Key Features
This compound Decanethioate backbone + 4-chlorophenyl group Not explicitly stated Likely lipophilic due to long alkyl chain; potential herbicide/insecticide
Thiobencarb (S-((4-chlorophenyl)methyl) diethylcarbamothioate) Diethylcarbamothioate + 4-chlorophenylmethyl group Herbicide (rice crops) Selective activity against barnyard grass; moderate soil persistence
Orbencarb (S-((2-chlorophenyl)methyl) diethylcarbamothioate) Diethylcarbamothioate + 2-chlorophenylmethyl group Herbicide Lower photostability compared to thiobencarb; positional isomer effects
Methidathion (S-((5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate) Phosphorodithioate + thiadiazolylmethoxy group Insecticide Broad-spectrum insecticide; higher acute toxicity than thiobencarb
Phosmet (S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate) Phosphorodithioate + isoindole-dione group Insecticide (fruits) Rapid degradation in water; used against codling moths

Key Observations:

Positional Isomerism : Thiobencarb (4-chlorophenyl) exhibits superior herbicidal activity compared to orbencarb (2-chlorophenyl), highlighting the importance of substituent positioning on bioactivity .

Backbone Variations : Phosphorodithioates (e.g., methidathion, phosmet) demonstrate broader insecticidal activity but higher environmental toxicity compared to carbamothioates (e.g., thiobencarb) .

Alkyl Chain Length : this compound’s extended decanethioate chain may enhance soil adsorption and persistence relative to shorter-chain analogs like thiobencarb.

Research Findings and Mechanistic Insights

  • Thiobencarb : Acts by inhibiting lipid biosynthesis in susceptible weeds. Its 4-chlorophenyl group enhances uptake through plant cuticles .
  • Methidathion : Inhibits acetylcholinesterase in insects. The thiadiazole ring contributes to its systemic activity but increases mammalian toxicity .
  • This compound : While direct studies are absent, its structure suggests a dual mode of action—disrupting cellular membranes (via alkyl chain) and enzymatic processes (via chlorophenyl moiety).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.